NAPHTHOL AS-BS PHOSPHATE

Description

The exact mass of the compound N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality NAPHTHOL AS-BS PHOSPHATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NAPHTHOL AS-BS PHOSPHATE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

[3-[(3-nitrophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N2O7P/c20-17(18-13-6-3-7-14(10-13)19(21)22)15-8-11-4-1-2-5-12(11)9-16(15)26-27(23,24)25/h1-10H,(H,18,20)(H2,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELNBKZALJBEFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N2O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40142998 |

Source

|

| Record name | N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40142998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10019-03-1 |

Source

|

| Record name | N-(3-Nitrophenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10019-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010019031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40142998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

NAPHTHOL AS-BS PHOSPHATE: A Senior Application Scientist's In-Depth Guide to a Versatile Chromogenic Substrate

Introduction: The Enduring Utility of Naphthol AS Phosphates in Enzyme Detection

In the landscape of enzyme histochemistry and immunoassays, the sensitive and precise localization of enzymatic activity is paramount. Among the arsenal of available chromogenic substrates, the Naphthol AS phosphate series has long been esteemed for its ability to generate sharp, insoluble precipitates at the site of enzyme action. This guide focuses on a key member of this family: Naphthol AS-BS Phosphate. While perhaps less commonly cited than some of its counterparts, Naphthol AS-BS Phosphate is a highly effective substrate for the detection of both alkaline and acid phosphatases, offering high chromogenicity and stability.[1]

This document serves as a comprehensive technical resource, delving into the core principles of the Naphthol AS-BS Phosphate system. We will explore its mechanism of action, provide detailed, field-proven protocols for its application, and present its key physicochemical properties. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for robust and reproducible results.

Core Principles: The Azo-Dye Coupling Reaction

The detection of phosphatase activity using Naphthol AS-BS Phosphate is predicated on a two-stage reaction known as the simultaneous azo-dye coupling method.[2][3] This technique is renowned for producing a finely granular, intensely colored, and insoluble precipitate, which is crucial for the precise microscopic localization of the target enzyme.

-

Enzymatic Hydrolysis: The process begins when a phosphatase enzyme, present within the tissue or sample, encounters the Naphthol AS-BS Phosphate substrate. At an optimal pH (alkaline for alkaline phosphatase, acidic for acid phosphatase), the enzyme catalyzes the hydrolysis of the phosphate ester bond. This reaction cleaves the phosphate group, liberating an insoluble naphthol derivative, Naphthol AS-BS. The insolubility of this intermediate is a critical feature, as it prevents diffusion from the site of enzymatic activity, ensuring sharp localization of the final signal.[2]

-

Azo-Coupling: The incubation medium also contains a diazonium salt, such as Fast Red TR or Fast Blue BB. The newly formed Naphthol AS-BS derivative immediately and rapidly couples with this diazonium salt. This reaction forms a highly colored, insoluble azo-dye precipitate directly at the location of the phosphatase activity.[2] The choice of diazonium salt can influence the final color of the precipitate.

The following diagram illustrates this elegant and effective mechanism:

Physicochemical Properties of NAPHTHOL AS-BS PHOSPHATE

A thorough understanding of the substrate's properties is essential for proper handling, storage, and application.

| Property | Value | Source |

| Chemical Name | N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | [4] |

| Synonyms | 3-((3-nitrophenyl)carbamoyl)naphthalen-2-yl dihydrogen phosphate | [4] |

| CAS Number | 10019-03-1 | [4] |

| Molecular Formula | C₁₇H₁₃N₂O₇P | [4] |

| Molecular Weight | 388.27 g/mol | [4] |

| Appearance | Typically an off-white to light yellow powder | Inferred from related compounds |

| Storage | 2-8°C | [5] |

| Solubility | Soluble in organic solvents like DMF and DMSO. The sodium salt form is expected to be water-soluble. | Inferred from Naphthol AS-BI-Phosphate[6] |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the use of Naphthol AS-BS Phosphate in both alkaline and acid phosphatase histochemistry. These have been synthesized from established methods for closely related Naphthol AS derivatives and are designed to be self-validating through the inclusion of appropriate controls.[2][7][8]

Protocol 1: Alkaline Phosphatase Staining of Tissue Sections

This protocol is optimized for the detection of alkaline phosphatase activity in cryostat sections of snap-frozen tissue.

I. Materials and Reagents

-

NAPHTHOL AS-BS PHOSPHATE (Substrate)

-

Fast Red TR Salt or Fast Blue BB Salt (Diazonium Salt)

-

N,N-Dimethylformamide (DMF)

-

Tris-HCl buffer (0.1 M, pH 9.0-9.5)

-

Mayer's Hematoxylin (for counterstaining)

-

Aqueous mounting medium

-

Snap-frozen tissue sections (5-10 µm) on slides

II. Solution Preparation

-

Substrate Stock Solution: Prepare a 10 mg/mL solution of NAPHTHOL AS-BS PHOSPHATE in DMF. This should be prepared fresh.

-

Staining Solution (prepare immediately before use):

-

To 50 mL of 0.1 M Tris-HCl buffer (pH 9.0-9.5), add 50 mg of Fast Red TR Salt. Mix until dissolved.

-

Add 0.5 mL of the Substrate Stock Solution to the buffer-diazonium salt mixture.

-

Mix thoroughly. The solution should be clear. If not, filter before use.

-

III. Staining Procedure

-

Fixation (Optional but Recommended): Fix air-dried sections in cold acetone for 5-10 minutes. Allow to air dry completely.

-

Incubation: Cover the sections with the freshly prepared Staining Solution. Incubate at room temperature or 37°C for 15-60 minutes in a humidified chamber, protected from light. Monitor the color development microscopically to avoid overstaining.

-

Washing: Gently rinse the slides in distilled water.

-

Counterstaining: Immerse slides in Mayer's Hematoxylin for 1-2 minutes to stain the cell nuclei.

-

Blueing: Rinse slides in running tap water for 5-10 minutes until the nuclei appear blue.

-

Mounting: Mount the coverslip using an aqueous mounting medium.

IV. Expected Results

-

Sites of alkaline phosphatase activity will appear as a bright red to reddish-brown precipitate.

-

Cell nuclei will be stained blue.

Protocol 2: Acid Phosphatase Staining of Tissue Sections

This protocol is adapted for the detection of acid phosphatase activity, a key lysosomal enzyme.

I. Materials and Reagents

-

NAPHTHOL AS-BS PHOSPHATE (Substrate)

-

Pararosaniline Hydrochloride

-

Sodium Nitrite

-

Acetate Buffer (0.1 M, pH 5.0)

-

N,N-Dimethylformamide (DMF)

-

Methyl Green (for counterstaining)

-

Aqueous mounting medium

-

Snap-frozen tissue sections (5-10 µm) on slides

II. Solution Preparation

-

Pararosaniline Stock Solution: Dissolve 1 g of Pararosaniline Hydrochloride in 20 mL of 2N HCl with gentle warming. Cool, filter, and store at room temperature.

-

Sodium Nitrite Solution: Prepare a fresh 4% (w/v) solution of sodium nitrite in distilled water.

-

Hexazonium Pararosaniline (prepare immediately before use): Mix equal parts of the Pararosaniline Stock Solution and the 4% Sodium Nitrite Solution. Let it stand for 1 minute.

-

Substrate Stock Solution: Prepare a 10 mg/mL solution of NAPHTHOL AS-BS PHOSPHATE in DMF.

-

Incubation Medium (prepare immediately before use):

-

To 40 mL of 0.1 M Acetate Buffer (pH 5.0), add 1.6 mL of the Hexazonium Pararosaniline solution.

-

Add 0.4 mL of the Substrate Stock Solution.

-

Adjust the final pH to 5.0 if necessary.

-

III. Staining Procedure

-

Fixation: Fix air-dried sections in a suitable fixative (e.g., cold acetone or formaldehyde-based fixative) for 10 minutes.[8]

-

Washing: Rinse sections thoroughly in distilled water.

-

Incubation: Immerse the slides in the freshly prepared Incubation Medium. Incubate at 37°C for 30-60 minutes in a humidified chamber.

-

Washing: Rinse slides in distilled water.

-

Counterstaining: Counterstain with Methyl Green for 2-5 minutes.

-

Washing: Briefly rinse in distilled water.

-

Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

IV. Expected Results

-

Sites of acid phosphatase activity will appear as a red precipitate.

-

Cell nuclei will be stained green.

Workflow and Causality in Experimental Design

The successful application of Naphthol AS-BS Phosphate hinges on a logical workflow and an understanding of the rationale behind each step.

Causality Behind Key Steps:

-

Fixation: While optional for some robust enzymes, fixation is generally recommended to preserve cellular morphology and to prevent the diffusion of the enzyme during incubation. Cold acetone is a common choice as it is a non-additive fixative that minimally affects enzyme activity.

-

Fresh Solution Preparation: The diazonium salt in the staining solution is unstable. Therefore, it is critical to prepare this solution immediately before use to ensure its reactivity and to achieve strong signal intensity.

-

pH Control: Phosphatases have distinct pH optima. Maintaining the correct pH of the buffer (alkaline for ALP, acidic for ACP) is non-negotiable for ensuring the specificity and efficiency of the enzymatic reaction.

-

Aqueous Mounting Medium (for red precipitates): The red azo-dye precipitate formed with Fast Red TR is often soluble in alcohols. Therefore, after counterstaining, it is essential to use an aqueous mounting medium to prevent the signal from dissolving during the mounting process.

Broader Applications and Future Directions

While primarily used in histochemistry, the principle of Naphthol AS phosphate-based detection is also applicable to other immunological assays. Its ability to produce a distinct, localized signal makes it a viable substrate in applications such as:

-

Immunohistochemistry (IHC): When conjugated to a secondary antibody, alkaline phosphatase can be used to detect a primary antibody bound to a specific antigen in tissue. Naphthol AS-BS Phosphate would then serve as the substrate to visualize the location of the antigen.

-

Western Blotting: In Western blotting, Naphthol AS-BS Phosphate can be used as a precipitating substrate to detect the presence of an alkaline phosphatase-conjugated antibody bound to a target protein on a membrane.

-

In Situ Hybridization: For detecting specific DNA or RNA sequences in tissues, an alkaline phosphatase-labeled probe can be employed, with Naphthol AS-BS Phosphate used for signal visualization.

The development of new, more stable diazonium salts and the exploration of the fluorescent properties of the resulting azo-dyes could further expand the utility of Naphthol AS-BS Phosphate in quantitative and multiplex assays. For instance, the azo dye formed from Naphthol AS-MX phosphate and Fast Red TR has been shown to be fluorescent, with an emission maximum around 560 nm, which can be excited in the 500-540 nm range.[9] Similar properties may exist for the Naphthol AS-BS derivative, warranting further investigation for applications in fluorescence microscopy.

Conclusion

Naphthol AS-BS Phosphate remains a powerful and reliable tool for the detection of phosphatase activity. Its ability to generate sharp, chromogenic precipitates through the azo-dye coupling reaction ensures its continued relevance in research and diagnostic laboratories. By understanding the underlying chemical principles and adhering to carefully designed protocols, researchers can leverage the capabilities of this versatile substrate to achieve clear, reproducible, and insightful results in their studies of cellular function and disease.

References

- BenchChem. (2025). Application Notes and Protocols for Acid Phosphatase Detection Using Naphthol AS-TR Phosphate.

- Cayman Chemical. (2022). Naphthol AS-BI-Phosphate Product Information.

- Fischer, W., & Müller, E. (1971).

-

Neuromuscular Home Page. (2015). ALKALINE PHOSPHATASE STAINING PROTOCOL. Retrieved from [Link]

- Espada, J., Horobin, R. W., & Stockert, J. C. (1998). Fluorescent cytochemistry of acid phosphatase and demonstration of fluid-phase endocytosis using an azo dye method. Histochemistry and Cell Biology, 110(5), 491–497.

- BenchChem. (2025). A Comparative Guide to Phosphatase Substrates: Naphthol AS-TR Phosphate and Its Alternatives.

- Bio Optica. (n.d.). Data Sheet ACID PHOSPHATASE Stain.

- Burstone, M. S. (1958). Histochemical Demonstration of Acid Phosphatases With Naphthol AS-Phosphates. Journal of the National Cancer Institute, 21(3), 523–539.

- BenchChem. (2025). A Comparative Guide: Naphthol AS-TR Phosphate vs. Gomori Lead Methods for Enzyme Histochemistry.

-

Neuromuscular Home Page. (n.d.). ACID PHOSPHATASE PROTOCOL. Retrieved from [Link]

- Gassen, M., et al. (2015). Naphthol AS-E Phosphate Inhibits the Activity of the Transcription Factor Myb by Blocking the Interaction with the KIX Domain of the Coactivator p300. Molecular Cancer Therapeutics, 14(6), 1355–1365.

- ResearchGate. (2025). Fluorescent acid azo dyes from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol and comparison with 2-naphthol analogs. Request PDF.

- ResearchGate. (2012). Any idea about what the enzyme Naphthol-AS-BI-phosphohydrolase does? (API-ZYM Slot12).

- Alfa Chemistry. (n.d.). Acid Phosphatase (ACP) Stain.

- JK Dyes. (n.d.). Naphthol & Azo Dyes Manufacturer in India.

- Zyagen. (n.d.). Alkaline Phosphatase Immunohistochemistry Detection kits.

- Pharmaffiliates. (n.d.). CAS No : 10019-03-1| Chemical Name : Naphthol AS-BS phosphate.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. NAPHTHOL AS-BS PHOSPHATE | 10019-03-1 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 8. bio-optica.it [bio-optica.it]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to NAPHTHOL AS-BS PHOSPHATE: A Chromogenic Substrate for Phosphatase Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Classic Histochemical Tool

Naphthol AS-BS phosphate, systematically known as N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide, is a specialized chemical compound primarily utilized in enzyme histochemistry and cytochemistry. As a member of the naphthol AS family of substrates, it plays a crucial role in the visualization of phosphatase activity within biological tissues and cells. Its application is rooted in a chromogenic reaction where the enzymatic cleavage of the phosphate group initiates a cascade that results in the formation of a brightly colored, insoluble azo dye at the site of the enzyme. This allows for the precise localization of both acid and alkaline phosphatases, making it an invaluable tool for researchers in various fields, including pathology, developmental biology, and diagnostics.

This technical guide provides a comprehensive overview of the chemical properties of Naphthol AS-BS phosphate, its mechanism of action, and practical guidance for its use in experimental settings.

Core Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical characteristics of Naphthol AS-BS phosphate is essential for its effective application and for troubleshooting experimental protocols.

| Property | Value | Source |

| CAS Number | 10019-03-1 | [1][2] |

| Molecular Formula | C₁₇H₁₃N₂O₇P | [2][3] |

| Molecular Weight | 388.27 g/mol | [2][3] |

| IUPAC Name | N-(3-nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | [2][4] |

| Predicted Density | 1.611 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 1.03 ± 0.30 | [5] |

| Storage Temperature | 2-8°C | [1] |

Chemical Structure

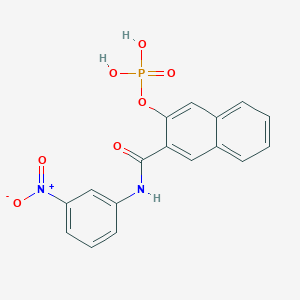

The molecular structure of Naphthol AS-BS phosphate is central to its function. It consists of a naphthalene backbone, substituted with a phosphate group and a carboxamide group linked to a nitrophenyl moiety.

Caption: Chemical structure of NAPHTHOL AS-BS PHOSPHATE.

Solubility and Stability

For stability, Naphthol AS-BS phosphate should be stored in a refrigerator at 2-8°C.[1] While specific stability data for this particular derivative is not widely published, related compounds like Naphthol AS-BI-phosphate are stable for at least four years when stored at -20°C.[6] It is a common practice to prepare working solutions of Naphthol AS substrates fresh before use to avoid potential degradation.

The Azo-Dye Coupling Reaction: Mechanism of Action

The utility of Naphthol AS-BS phosphate as a histochemical substrate lies in the enzymatic reaction it undergoes in the presence of phosphatases, followed by a chemical coupling reaction to produce a visible precipitate. This two-step process is known as the azo-dye coupling reaction.

-

Enzymatic Hydrolysis: In the first step, a phosphatase enzyme present in the tissue specimen cleaves the phosphate group from the Naphthol AS-BS phosphate substrate. This enzymatic hydrolysis releases an insoluble naphthol derivative, Naphthol AS-BS. The insolubility of this intermediate is a critical feature, as it minimizes diffusion from the site of enzyme activity, thereby ensuring a sharp and precise localization of the final colored product.

-

Azo Coupling: The incubation medium also contains a diazonium salt, such as Fast Red Violet LB salt. The newly formed Naphthol AS-BS derivative immediately couples with the diazonium salt. This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and the electron-rich naphthol derivative is the nucleophile.[7] The resulting azo compound is a highly colored, insoluble precipitate that visually marks the location of phosphatase activity within the tissue.

A historical comparative study by Burstone (1958) highlighted that Naphthol AS-BS phosphate is one of the most rapidly hydrolyzed substrates among the Naphthol AS series.[8] When coupled with Red Violet LB salt, it produces a brilliant crimson stain, indicating a high chromogenicity that is advantageous for clear visualization.[8]

Caption: Mechanism of azo dye formation in Naphthol AS-BS phosphate staining.

Experimental Protocol: Histochemical Detection of Phosphatase Activity

While a specific, modern protocol for Naphthol AS-BS phosphate is not widely available, a general procedure can be adapted from protocols for other Naphthol AS derivatives, keeping in mind the findings of Burstone's comparative study. The following is a generalized protocol that should be optimized for specific tissues and applications.

I. Materials and Reagents

-

Naphthol AS-BS phosphate

-

Diazonium salt (e.g., Fast Red Violet LB salt)

-

N,N-Dimethylformamide (DMF)

-

Appropriate buffer (e.g., Tris buffer for alkaline phosphatase, acetate buffer for acid phosphatase)

-

Fixative (e.g., cold acetone, 4% paraformaldehyde)

-

Phosphate Buffered Saline (PBS)

-

Nuclear counterstain (optional, e.g., Mayer's Hematoxylin)

-

Aqueous mounting medium

II. Tissue Preparation

The choice of fixation is critical for preserving both tissue morphology and enzyme activity.

-

For Frozen Sections: Fix fresh frozen sections in cold acetone for 10 minutes at 4°C. Allow to air dry briefly before staining.[9]

-

For Paraffin-Embedded Sections: Fix tissues in 4% paraformaldehyde in PBS for 4-24 hours at 4°C. Process and embed in paraffin. Deparaffinize and rehydrate sections through a graded series of ethanol to distilled water before staining.[9]

-

Washing: After fixation, thoroughly wash the sections with PBS to remove any residual fixative.[9]

III. Preparation of Staining Solution

Note: This solution should be prepared fresh immediately before use.

-

Substrate Stock Solution: Dissolve Naphthol AS-BS phosphate in a small volume of DMF. The exact concentration may require optimization, but a starting point of 10 mg/mL can be considered, similar to other Naphthol AS substrates.[9]

-

Working Staining Solution: To the appropriate buffer (e.g., 50 mL of 0.1 M Tris buffer, pH 9.0 for alkaline phosphatase), add the diazonium salt (e.g., 10 mg of Fast Red Violet LB salt).[9] Mix until dissolved. Then, add a small volume of the Substrate Stock Solution (e.g., 0.5 mL) and mix well. The final solution should be filtered before use.

IV. Staining Procedure

-

Incubation: Cover the tissue sections with the freshly prepared staining solution and incubate at 37°C for 15-60 minutes. The optimal incubation time should be determined empirically by monitoring the development of the colored precipitate under a microscope.[9]

-

Washing: After incubation, gently rinse the sections with distilled water.[9]

-

Counterstaining (Optional): To visualize cell nuclei, counterstain with a suitable nuclear stain like Mayer's Hematoxylin for 1-2 minutes.[9]

-

Bluing: If a hematoxylin-based counterstain is used, "blue" the sections by rinsing in running tap water or a dedicated bluing solution.[9]

-

Mounting: Mount the sections with an aqueous mounting medium. It is crucial to avoid dehydrating the sections through alcohols and xylene, as the resulting azo dye precipitate can be soluble in organic solvents.[9]

Sources

- 1. NAPHTHOL AS-BS PHOSPHATE | 10019-03-1 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Naphthol-ASBI phosphate as a preferred substrate for tartrate-resistant acid phosphatase isoform 5b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Structure of NAPHTHOL AS-BS PHOSPHATE

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Naphthol AS-BS Phosphate in Enzymatic Assays

Naphthol AS-BS phosphate is a crucial chromogenic substrate in the fields of biochemistry and histochemistry, primarily utilized for the detection of phosphatase activity. Its chemical structure allows for enzymatic cleavage by phosphatases, such as acid and alkaline phosphatases, to yield an insoluble naphthol derivative. This product, in turn, reacts with a diazonium salt to form a brightly colored azo dye at the site of enzymatic activity, enabling the precise localization and quantification of these enzymes in cellular and tissue samples. This guide provides an in-depth exploration of the synthesis and structural elucidation of Naphthol AS-BS phosphate, offering valuable insights for researchers and professionals in drug development and diagnostics.

Chemical Structure and Properties

Naphthol AS-BS phosphate, systematically named 3-hydroxy-N-(3-nitrophenyl)-2-naphthamide phosphate, possesses a molecular formula of C₁₇H₁₃N₂O₇P and a molecular weight of 388.27 g/mol .[1][2] The structure comprises a naphthol core, an amide linkage to a nitrophenyl group, and a phosphate ester group.

| Property | Value | Source |

| CAS Number | 10019-03-1 | [1] |

| Molecular Formula | C₁₇H₁₃N₂O₇P | [1][2] |

| Molecular Weight | 388.27 g/mol | [1][2] |

| Appearance | Typically a light-colored powder | |

| Solubility | Soluble in alkaline solutions | [3] |

The presence of the phosphate group renders the molecule water-soluble and stable. Upon enzymatic hydrolysis, the phosphate is cleaved, yielding the sparingly soluble Naphthol AS-BS. The subsequent coupling reaction with a diazonium salt, such as Fast Red TR, results in the formation of a highly colored and insoluble azo dye, which precipitates at the location of enzyme activity.[4]

Structural Diagram

Caption: Chemical structure of Naphthol AS-BS Phosphate.

Synthesis of Naphthol AS-BS Phosphate: A Two-Stage Process

The synthesis of Naphthol AS-BS phosphate is typically achieved in two main stages: first, the synthesis of the precursor, Naphthol AS-BS (3-hydroxy-N-(3-nitrophenyl)-2-naphthamide), followed by its phosphorylation.

Stage 1: Synthesis of Naphthol AS-BS

The precursor, Naphthol AS-BS, is synthesized via a condensation reaction between 3-hydroxy-2-naphthoic acid and m-nitroaniline.[3] This amidation is often catalyzed by a phosphorus (III) compound, such as phosphorus trichloride, in an appropriate solvent.[5]

Materials:

-

3-Hydroxy-2-naphthoic acid

-

m-Nitroaniline

-

Phosphorus trichloride (PCl₃)

-

Anhydrous solvent (e.g., chlorobenzene, xylene)[5]

-

Sodium carbonate solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 3-hydroxy-2-naphthoic acid in the anhydrous solvent.

-

Addition of Amine: Add m-nitroaniline to the solution and stir to dissolve.

-

Catalyst Addition: Slowly add phosphorus trichloride to the reaction mixture. The reaction is exothermic and should be controlled.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Neutralization and Workup: Cool the reaction mixture and neutralize with a sodium carbonate solution. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude Naphthol AS-BS can be further purified by recrystallization from a suitable solvent.

Caption: Synthesis of Naphthol AS-BS from 3-hydroxy-2-naphthoic acid and m-nitroaniline.

Stage 2: Phosphorylation of Naphthol AS-BS

The second stage involves the phosphorylation of the hydroxyl group of Naphthol AS-BS to yield Naphthol AS-BS phosphate. A common method for the phosphorylation of phenolic compounds is the use of a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a base.[6]

Materials:

-

Naphthol AS-BS

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous pyridine or another suitable base

-

Dry, inert solvent (e.g., dichloromethane)

-

Dilute hydrochloric acid

-

Sodium hydroxide solution

Procedure:

-

Dissolution: Dissolve Naphthol AS-BS in a dry, inert solvent under an inert atmosphere (e.g., nitrogen).

-

Addition of Base: Cool the solution in an ice bath and slowly add anhydrous pyridine.

-

Phosphorylation: Add phosphorus oxychloride dropwise to the cooled solution while stirring. Maintain the temperature at 0-5 °C.

-

Reaction: Allow the reaction to proceed at a low temperature for a few hours, then let it warm to room temperature and stir overnight.

-

Quenching and Precipitation: Carefully quench the reaction by adding ice-cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the crude Naphthol AS-BS phosphate.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization or by dissolving in a dilute sodium hydroxide solution and re-precipitating with acid.

Caption: Phosphorylation of Naphthol AS-BS to yield Naphthol AS-BS Phosphate.

Structural Elucidation and Characterization

The structure of Naphthol AS-BS phosphate can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the phosphate group (P=O and P-O stretching), the amide group (C=O stretching and N-H bending), the nitro group (N-O stretching), and the aromatic rings (C=C and C-H stretching).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would show signals corresponding to the aromatic protons on the naphthyl and nitrophenyl rings, as well as the amide proton.

-

¹³C NMR spectroscopy would reveal the carbon skeleton of the molecule.

-

³¹P NMR spectroscopy would show a characteristic signal for the phosphate group.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Research and Development

Naphthol AS-BS phosphate is a valuable tool for:

-

Histochemical and Cytochemical Staining: For the localization of acid and alkaline phosphatase activity in tissue sections and cells.[7]

-

Enzyme-Linked Immunosorbent Assays (ELISA): As a substrate for alkaline phosphatase-conjugated secondary antibodies.

-

Drug Discovery: For screening potential inhibitors of phosphatases.

Conclusion

This guide has provided a detailed overview of the synthesis and structure of Naphthol AS-BS phosphate. The two-stage synthesis process, involving the initial formation of Naphthol AS-BS followed by its phosphorylation, is a reliable method for obtaining this important biochemical reagent. Understanding the chemical properties and synthesis of Naphthol AS-BS phosphate is essential for its effective application in various research and diagnostic settings.

References

- Burstone, M. S. (1958). Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases. Journal of the National Cancer Institute, 20(3), 601–615.

-

Pharmaffiliates. (n.d.). Naphthol AS-BS phosphate | CAS No: 10019-03-1. Retrieved from [Link]

-

ResearchGate. (n.d.). The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after... Retrieved from [Link]

-

Shiva Chem International. (n.d.). NAPHTHOL ASBS. Retrieved from [Link]

- Shteinberg, L. Y., et al. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal.

Sources

- 1. NAPHTHOL AS-BS PHOSPHATE | 10019-03-1 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. NAPHTHOL ASBS | Shiva Chem International | Manufacturer & Exporter Of Naphthols Dyes [shivacheminternational.com]

- 4. researchgate.net [researchgate.net]

- 5. ucj.org.ua [ucj.org.ua]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Azo Dye Coupling with Naphthol AS-BS Phosphate for Enzyme Localization

This guide provides a comprehensive exploration of the chemical principles and practical applications of azo dye coupling using Naphthol AS-BS phosphate. It is intended for researchers, scientists, and drug development professionals who utilize histochemical techniques to investigate enzymatic activity within cellular and tissue contexts. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and offer insights into data interpretation and troubleshooting, ensuring a robust understanding of this powerful analytical method.

Part 1: The Core Chemistry of the Azo Coupling Reaction

The detection of enzymatic activity using Naphthol AS-BS phosphate is a classic example of a simultaneous coupling azo dye method. This technique elegantly transforms an invisible enzymatic reaction into a stable, visible colored precipitate, precisely marking the location of the target enzyme. The process hinges on two sequential chemical events: enzymatic hydrolysis followed by an electrophilic aromatic substitution.

The Enzymatic Trigger: Liberation of the Coupling Agent

The process is initiated by the target enzyme, typically a phosphatase such as Alkaline Phosphatase (ALP) or Acid Phosphatase (ACP).[1][2] The substrate, Naphthol AS-BS phosphate, is a specifically designed molecule that is soluble and colorless. The enzyme catalyzes the hydrolysis of the phosphate ester bond, cleaving the phosphate group.

This enzymatic action releases the Naphthol AS-BS molecule, an insoluble naphthol derivative.[3][4] It is this liberated naphthol that serves as the coupling agent for the subsequent color-forming reaction. The genius of this system lies in its specificity; the reactive coupling component is only generated in the immediate vicinity of active enzyme molecules.

The Key Players: Diazonium Electrophile and Naphtholate Nucleophile

The color-forming step is a classic azo coupling reaction.[5][6] This reaction involves an electrophile and a nucleophile.

-

The Electrophile: An aromatic diazonium salt (e.g., Fast Red TR, Fast Blue RR) is included in the reaction medium.[7][8] The aryldiazonium cation (Ar-N₂⁺) is a weak electrophile due to the delocalization of its positive charge.[9]

-

The Nucleophile: The liberated Naphthol AS-BS is the precursor to the true nucleophile. For the coupling to occur efficiently, the hydroxyl (-OH) group of the naphthol must be deprotonated to form a highly reactive naphtholate anion (-O⁻).[10] This deprotonation dramatically increases the electron density of the aromatic ring system, activating it for electrophilic attack.

The Coupling Mechanism and the Critical Role of pH

The azo coupling is an electrophilic aromatic substitution reaction.[6][11] The diazonium cation attacks the electron-rich ring of the naphtholate anion, typically at the para position relative to the activating naphtholate group, to form a stable nitrogen-nitrogen double bond (azo bond).[5][12] This reaction creates a large, highly conjugated molecule—the azo dye—which is intensely colored and insoluble, causing it to precipitate at the site of its formation.[11]

The pH of the reaction medium is the single most critical parameter governing this entire process.[9] Its role is a delicate balance:

-

Activating the Nucleophile: For coupling with naphthols (which are phenol derivatives), an alkaline pH (typically 8.0-9.6) is required to facilitate the deprotonation of the hydroxyl group to the much more nucleophilic naphtholate ion.[10][13] Below this pH range, the naphthol remains protonated and is not sufficiently activated to react with the weak diazonium electrophile.

-

Maintaining Electrophile Stability: Diazonium salts are only stable within a specific pH range, generally mildly acidic to neutral conditions.[14] Under strongly alkaline conditions (pH > 9), they can decompose, which would prevent the coupling reaction from occurring.[14]

Therefore, the optimal pH for detecting alkaline phosphatase is a compromise, typically between 9.0 and 9.6, which is high enough to ensure sufficient naphtholate formation for rapid coupling while minimizing the decomposition of the diazonium salt.[13]

Caption: Experimental workflow for Naphthol AS-BS phosphate staining.

Step-by-Step Methodology

-

Sample Preparation:

-

For frozen sections: Cut cryostat sections (10-16 µm) and mount them on slides. Fix in cold acetone for 10 minutes at 4°C. Air dry briefly. [3][7] * For cell cultures: Wash cells with PBS, then fix with 4% paraformaldehyde for 10-15 minutes. [13]2. Washing: After fixation, wash the sections or cells thoroughly with three changes of PBS to remove the fixative. [13]3. Incubation: Cover the sample with the freshly prepared and filtered Working Staining Solution. Incubate at room temperature (18-26°C) for 15-60 minutes in the dark. Monitor color development periodically under a microscope. [4]4. Washing: Once desired staining intensity is reached, stop the reaction by rinsing the samples thoroughly in three changes of distilled water. [4]5. Counterstaining (Optional): To visualize cellular morphology, counterstain with a suitable nuclear stain like Methyl Green for 1-2 minutes. Rinse quickly in distilled water. [13]6. Mounting: Mount the coverslip using an aqueous mounting medium (e.g., Glycerogel). Do not use organic solvent-based mounting media as they can dissolve the azo dye precipitate.

-

-

Analysis: Examine under a light microscope. Sites of alkaline phosphatase activity will appear as a brightly colored (e.g., red to blue, depending on the diazonium salt used) precipitate.

Part 4: Data Interpretation and Troubleshooting

A successful staining procedure yields crisp, localized color at sites of known enzymatic activity with minimal background.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Staining | Inactive enzyme due to improper fixation or old tissue. | Use fresh samples and test different fixation protocols (e.g., shorter time, different fixative). |

| Incorrect pH of the buffer. | Verify the pH of all solutions before use. | |

| High Background Staining | Spontaneous decomposition of the diazonium salt. | Always prepare the staining solution immediately before use and ensure it is filtered. [3] |

| Incomplete washing after fixation. | Increase the number and duration of post-fixation washes. | |

| Crystalline Precipitate | Concentration of the diazonium salt is too high. | Reduce the amount of diazonium salt in the working solution. |

| Incubation temperature is too high. | Perform incubation at a lower temperature (e.g., room temperature). [3] | |

| Diffuse Staining | Incubation time is too long, causing the product to diffuse. | Shorten the incubation time and monitor color development closely. |

| Substrate is not sufficiently insoluble. | Ensure high-quality Naphthol AS-BS phosphate is used. |

Conclusion

The azo coupling reaction with Naphthol AS-BS phosphate is a cornerstone of enzyme histochemistry. Its strength lies in the direct linkage between enzymatic activity and the formation of a stable, visible signal. By understanding the fundamental chemistry—the enzymatic release of the naphthol, the pH-dependent activation of the nucleophile, and the electrophilic attack by the diazonium salt—researchers can effectively harness this technique. Careful control over experimental parameters, as outlined in this guide, transforms the protocol from a simple staining recipe into a reliable and reproducible scientific tool for visualizing the landscape of enzymatic activity in biological systems.

References

- Filo. (2025, July 5).

- Creative Bioarray.

- Chemistry Stack Exchange. What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?

- Organic Chemistry Portal. Azo Coupling.

- Nature.

- Journal of the National Cancer Institute.

- Neuromuscular Home Page. (2015, December 28).

- Taylor & Francis Online. Alkaline Phosphatase in Leucocytes by An Azo Dye Method.

- Taylor & Francis Online. (2009, July 12).

- Yokogawa India. pH in Diazo Coupler.

- Yokogawa. pH in Diazo Coupler.

- PubMed. (1958, March).

- PubMed. (1958, September).

- CHIMIA. Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media.

- Quora. (2016, September 10). Does diazonium reacts with alpha napthole?

- BenchChem. (2025, December).

- Wikipedia. Azo coupling.

- PubMed. (1971).

- ResearchGate. (2025, August 5). Reaction of 2-naphthol with substituted benzenediazonium salts in [bmim][BF 4].

- Testbook. Coupling of benzene diazonium chloride with 1-naphthol in al.

- BenchChem.

- PubMed.

- Cayman Chemical.

- Santa Cruz Biotechnology.

- BenchChem.

- ResearchGate. The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after...

- PubMed. (2015, June).

- ResearchGate.

- Chem-Impex.

- YouTube. (2023, March 28). Introduction to Azo Coupling Reactions for Organic Chemistry.

- University of Toronto. The Synthesis of Azo Dyes.

- Chem-Impex.

- SciSpace. Influence of mixing on the azo-coupling of 1-naphthol and diazotized aniline.

- Google Patents. US4395264A - Azo coupling process.

- Iraqi Journal for Applied Science. (2024, September 30). Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β -Naphthol as a Reagent.

- ResearchGate. (2025, August 9). Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β -Naphthol as a Reagent.

- ResearchGate. (2025, August 9). Influence of Mixing on the Azo-Coupling of 1-Naphthol and Diazotized Aniline.

Sources

- 1. [Determination of the activity of alkaline phosphatase using naphthol-AS BS-phosphate as substrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azo Coupling [organic-chemistry.org]

- 6. Azo coupling - Wikipedia [en.wikipedia.org]

- 7. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. pH in Diazo Coupler | Yokogawa India [yokogawa.com]

- 10. echemi.com [echemi.com]

- 11. youtube.com [youtube.com]

- 12. web-material3.yokogawa.com [web-material3.yokogawa.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]

An In-depth Technical Guide to NAPHTHOL AS-BS PHOSPHATE for Phosphatase Detection

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Naphthol AS-BS Phosphate as a chromogenic substrate for the detection of phosphatase activity. We will delve into the core principles of the enzymatic reaction, provide detailed experimental protocols, and offer insights into the practical application and interpretation of results.

Introduction: The Significance of Phosphatase Detection

Phosphatases are a ubiquitous class of enzymes that catalyze the hydrolysis of phosphomonoesters, removing phosphate groups from a wide variety of substrates. Their activity is fundamental to countless cellular processes, including signal transduction, protein regulation, energy metabolism, and apoptosis. Consequently, the localization and quantification of phosphatase activity are critical in many fields of biological research, from fundamental cell biology to clinical diagnostics and drug discovery.

Chromogenic substrates are indispensable tools for visualizing enzyme activity directly within cellular and tissue contexts. An ideal chromogenic substrate is stable, soluble, and colorless until it is enzymatically converted into a brightly colored, insoluble product that precipitates precisely at the site of enzyme activity. Naphthol AS-BS Phosphate, a member of the substituted naphthol series, fulfills these criteria, offering a robust method for the histochemical and cytochemical localization of both alkaline and acid phosphatases.

The Chemistry of Detection: The Azo-Dye Coupling Principle

The detection of phosphatase activity using Naphthol AS-BS Phosphate is a two-step process based on the principle of simultaneous azo-dye coupling.[1]

Step 1: Enzymatic Hydrolysis The substrate, Naphthol AS-BS Phosphate, is a colorless molecule that is readily hydrolyzed by phosphatase enzymes. The enzyme cleaves the phosphate group, liberating a highly reactive, insoluble naphthol derivative: 3-hydroxy-N-(3-nitrophenyl)-2-naphthamide. The insolubility of this intermediate is a key feature, as it prevents diffusion and ensures that the subsequent color reaction is sharply localized to the site of enzymatic activity.[1][2]

Step 2: Chromogenic Coupling The incubation medium also contains a stabilized diazonium salt, such as Fast Red TR (4-Chloro-2-methylbenzenediazonium salt).[3][4][5] The liberated naphthol derivative from Step 1 immediately undergoes an electrophilic aromatic substitution reaction with the diazonium salt. This "azo-coupling" reaction forms a stable, intensely colored, and insoluble azo dye that precipitates at the location of the phosphatase.[1][6][7][8] When Fast Red TR is used, the resulting precipitate is a vibrant red color, providing excellent contrast for microscopic evaluation.[3][9][10][11]

Reaction Mechanism Workflow

The following diagram illustrates the sequential enzymatic hydrolysis and azo-coupling reaction.

Caption: Workflow of phosphatase detection using Naphthol AS-BS Phosphate.

Technical Properties and Data

A thorough understanding of the substrate's properties is essential for designing robust experiments.

| Property | Value | Source(s) |

| Chemical Name | N-(3-nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | [12] |

| Synonym | Naphthol AS-BS Phosphate | [13][14] |

| CAS Number | 10019-03-1 | [13][15] |

| Molecular Formula | C₁₇H₁₃N₂O₇P | [13][15] |

| Molecular Weight | 388.27 g/mol | [13][15] |

| Appearance | Off-white to light yellow powder | [14] |

| Storage Temperature | 2-8°C | [15] |

| Resulting Chromogen | Insoluble Azo Dye Precipitate | [1] |

| Color (with Fast Red TR) | Intense Red | [3][9][10] |

| λmax of Azo Dye | ~505 nm (with shoulder at ~540 nm)* | [16] |

| Solubility of Azo Dye | Soluble in organic solvents (e.g., alcohol, xylene) | [11][17] |

*Note: Absorption maximum is for the azo dye formed with the structurally similar Naphthol AS-MX and Fast Red TR. The spectral properties of the Naphthol AS-BS derivative are expected to be very similar.

Experimental Protocol: Histochemical Detection of Alkaline Phosphatase

This protocol is a general guideline for the detection of alkaline phosphatase (AP) activity in frozen tissue sections. It is adapted from established methods for Naphthol AS derivatives.[17][18][19] Optimal conditions, particularly incubation times, should be determined empirically for each tissue type and experimental setup.

Reagents and Solutions

-

Fixative: Cold (4°C) 4% Paraformaldehyde in PBS or Cold Acetone

-

Buffer: 0.1 M Tris-HCl, pH 9.0-9.5

-

Substrate Stock Solution (10 mg/mL): Dissolve 10 mg of Naphthol AS-BS Phosphate in 1 mL of N,N-Dimethylformamide (DMF). This solution is stable for several weeks when stored at -20°C.[20][21]

-

Diazonium Salt: Fast Red TR Salt

-

Endogenous AP Inhibitor (Optional): Levamisole (1 mM final concentration)

-

Nuclear Counterstain: Mayer's Hematoxylin

-

Mounting Medium: Aqueous mounting medium (e.g., Glycergel)

Step-by-Step Methodology

-

Tissue Preparation:

-

Snap-freeze fresh tissue in isopentane cooled by liquid nitrogen.

-

Cut 8-12 µm sections using a cryostat and mount them on positively charged slides.

-

Allow sections to air dry for 30-60 minutes at room temperature.

-

-

Fixation:

-

Fix the sections in cold acetone for 10 minutes at 4°C or in 4% PFA for 5-10 minutes at room temperature.

-

Rationale: Fixation is crucial to preserve tissue morphology and immobilize enzymes.[22] Acetone is a non-crosslinking fixative that generally preserves enzyme activity well. Brief PFA fixation can also be used but may reduce enzymatic activity.

-

Rinse slides thoroughly in distilled water (3 changes, 2 minutes each).

-

-

Preparation of Incubation Medium (Prepare Fresh):

-

Rationale: The diazonium salt is unstable in aqueous solution and must be used immediately after preparation to avoid spontaneous decomposition and background precipitation.[2]

-

To 50 mL of 0.1 M Tris-HCl buffer (pH 9.2), add 25-50 mg of Fast Red TR salt. Mix until completely dissolved.

-

(Optional) If high endogenous AP activity is expected (e.g., in kidney, intestine, bone), add Levamisole to a final concentration of 1 mM to the buffer.[11]

-

Just before use, add 0.5 mL of the Naphthol AS-BS Phosphate stock solution to the buffer/diazonium salt mixture.

-

Mix thoroughly. The solution should be clear. If any precipitate forms, filter the solution through a 0.22 µm filter.

-

-

Enzymatic Reaction:

-

Carefully blot excess water from around the tissue sections.

-

Cover the sections completely with the freshly prepared incubation medium.

-

Incubate at 37°C for 15-60 minutes in a humidified chamber, protected from light.

-

Rationale: Incubation at 37°C facilitates the enzymatic reaction. Monitor the color development microscopically to avoid over-staining, which can lead to diffuse precipitates and high background.

-

-

Termination and Rinsing:

-

Stop the reaction by rinsing the slides gently in several changes of distilled water.

-

-

Counterstaining (Optional):

-

To visualize nuclei, counterstain with Mayer's Hematoxylin for 1-3 minutes.

-

Rinse gently in running tap water for 5 minutes until the nuclei turn blue.

-

Rationale: Counterstaining provides morphological context to the enzymatic staining.

-

-

Mounting:

Expected Results

Sites of alkaline phosphatase activity will be marked by a sharp, bright red precipitate. Nuclei, if counterstained, will appear blue.

Experimental Workflow Diagram

Caption: Histochemical workflow using Naphthol AS-BS Phosphate.

Discussion: Causality and Experimental Choices

Why Choose Naphthol AS-BS Phosphate?

The selection of a phosphatase substrate is a critical decision that directly influences the outcome and interpretation of an experiment. While substrates like BCIP/NBT (5-Bromo-4-chloro-3-indolyl phosphate/Nitro Blue Tetrazolium) are widely used and generally considered more sensitive, Naphthol AS-based systems offer distinct advantages in certain applications.[9]

-

High Chromogenicity and Contrast: The azo dye formed with Fast Red TR is intensely red, providing excellent contrast against both unstained tissue and common blue counterstains like hematoxylin. This can be particularly advantageous for manual pathology review.

-

Sharp Localization: The insolubility of the initial naphthol derivative ensures the final precipitate is tightly localized to the sites of enzyme activity, providing high spatial resolution.

-

Alternative Color Palette: The red precipitate offers an alternative to the blue/purple of BCIP/NBT, which is crucial for multiplexing experiments (immunohistochemical co-localization) where multiple enzymes and substrates are used on the same tissue section.

Key Limitations and Considerations

-

Solvent Solubility: The final azo dye product is soluble in alcohols and other organic solvents.[11][17] This is the most critical limitation, mandating the use of aqueous mounting media and precluding the standard dehydration and clearing steps used for permanent slide preparation.

-

Sensitivity: In some systems, the Naphthol AS/Fast Red method may be less sensitive than the BCIP/NBT system.[9] This may require longer incubation times or may not be suitable for detecting low levels of enzyme activity.

-

Reagent Stability: Diazonium salts are inherently unstable in solution. Therefore, the working substrate solution must always be prepared fresh immediately before use to ensure optimal performance and avoid background signal.[2]

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| No Staining or Weak Signal | Inactive enzyme (improper tissue handling/fixation) | Use fresh tissue; minimize fixation time; ensure fixative is cold. |

| Inactive substrate/diazonium salt | Use fresh reagents; prepare incubation medium immediately before use. | |

| Incorrect pH of buffer | Verify the pH of the Tris buffer is within the optimal range for alkaline phosphatase (9.0-9.5). | |

| Loss of precipitate during mounting | Ensure only aqueous mounting medium is used. Do not expose slides to alcohol or xylene.[11][17] | |

| High Background Staining | Spontaneous decomposition of diazonium salt | Prepare the staining solution immediately before use and filter it. |

| Over-incubation | Monitor color development microscopically and reduce incubation time. | |

| Endogenous phosphatase activity | Add Levamisole (for alkaline phosphatase) or tartrate (for acid phosphatase) to the incubation buffer.[11] | |

| Crystalline Precipitate | Concentration of diazonium salt is too high | Reduce the concentration of the diazonium salt. |

| Solution was not filtered | Filter the final incubation medium through a 0.22 µm filter before applying to the slide. |

Conclusion

Naphthol AS-BS Phosphate, in conjunction with a suitable diazonium salt, provides a reliable and effective method for the chromogenic detection of phosphatase activity. Its primary strengths lie in the sharp localization and the intense red color of its final product, offering a valuable alternative to other commonly used substrates, particularly in the context of multiplex staining. By understanding the underlying chemical principles, adhering to a carefully controlled protocol, and being aware of its key limitations—most notably the alcohol solubility of the final product—researchers can successfully leverage this classic histochemical technique to visualize phosphatase activity with high resolution and excellent contrast.

References

-

[Determination of the activity of alkaline phosphatase using naphthol-AS BS-phosphate as substrate]. Acta Histochemica. (1971). [Link]

-

Histochemical Demonstration of Acid Phosphatases With Naphthol AS-Phosphates. JNCI: Journal of the National Cancer Institute. [Link]

-

N-(3-nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide. PubChem, National Institutes of Health. [Link]

-

The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after removal of the phosphate group in position 3 by acid phosphatase. ResearchGate. [Link]

-

Detecting Alkaline Phosphatase-Labeled Cells. PubMed. [Link]

-

Absorption (A) and fluorescence emission (E) spectra of the naphthol–fast red reaction product. ResearchGate. [Link]

-

ALKALINE PHOSPHATASE STAINING PROTOCOL. Neuromuscular Home Page. [Link]

-

A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. ScienceDirect. [Link]

-

Technical Aspects of Immunohistochemistry. Rutgers Office for Research. [Link]

-

Naphthol AS-BS. Dyes Chemical. [Link]

-

Azo Dyes: Preparation of Phenyl Azo β-Naphthol. YouTube. [Link]

-

Mechanism of formation of 2-naphthol red dye (aka Sudan 1). Chemistry Stack Exchange. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 固红-锌TR盐 Dye content 15 % | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Fast red B salt | C17H13N3O9S2 | CID 2724075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. N-(3-nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | C17H13N2O7P | CID 82295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. [Determination of the activity of alkaline phosphatase using naphthol-AS BS-phosphate as substrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Naphthol AS-BS [buydye.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 18. Fast Red TR hemi(zinc chloride) salt [sorachim.com]

- 19. Naphthol AS-BI phosphate Technicalgrade 1919-91-1 [sigmaaldrich.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. caymanchem.com [caymanchem.com]

- 22. biolabo.fr [biolabo.fr]

Introduction: The Critical Role of Substrate Integrity in Phosphatase Assays

An In-depth Technical Guide to the Solubility and Stability of Naphthol AS-BS Phosphate

Naphthol AS-BS Phosphate is a key histochemical and cytochemical substrate used for the detection of phosphatase activity, particularly acid and alkaline phosphatases[1][2]. The principle of its application lies in the enzymatic cleavage of the phosphate group, which liberates the Naphthol AS-BS moiety. This product then couples with a diazonium salt to form a highly colored, insoluble azo dye, providing a visual marker at the site of enzyme activity[3]. For researchers, scientists, and drug development professionals, the accuracy and reproducibility of such assays are paramount. This hinges directly on the precise and consistent delivery of the substrate to the enzymatic reaction, which is governed by its solubility and stability.

This guide provides a comprehensive examination of the solubility and stability characteristics of Naphthol AS-BS Phosphate. While specific literature on this particular analog is sparse, we will synthesize data from closely related Naphthol AS-phosphate compounds and integrate established principles of physical chemistry and regulatory stability testing to provide a robust framework for its practical application. We will explore the causal factors behind its physicochemical behavior, offer detailed protocols for empirical characterization, and present a self-validating system for its use in research and development.

Physicochemical Properties of Naphthol AS-BS Phosphate

Understanding the core structure of Naphthol AS-BS Phosphate is fundamental to predicting its behavior. The molecule consists of a naphthol core, an anilide side chain, and a phosphate ester group. The "BS" designation refers to the specific substitution on the anilide component, which is a butoxy group. The phosphate group at the 3-position of the naphthol ring renders the molecule water-soluble, a critical feature for its use as an enzyme substrate in aqueous biological systems.

Caption: Chemical Structure of Naphthol AS-BS Phosphate.

Note: As a text-based AI, I cannot generate a chemical structure image directly. The DOT script above includes a placeholder for an image URL. For the purpose of this guide, the structure is N-(4-Butoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide.

Based on its structure and data from analogs like Naphthol AS-BI Phosphate, the compound is supplied as a crystalline solid[4].

Solubility Profile: Achieving Bioavailability

The solubility of Naphthol AS-BS Phosphate is a critical parameter that dictates its concentration in assay buffers and its availability for enzymatic conversion. Like other organophosphates, its solubility is a function of the solvent system, pH, and temperature.

Solvent Compatibility

Data from related compounds strongly suggest that Naphthol AS-BS Phosphate exhibits amphiphilic solubility. It is expected to be soluble in polar organic solvents and sparingly soluble in aqueous solutions.

-

Organic Solvents: Analogs such as Naphthol AS-BI-phosphate and Naphthol AS-phosphate are readily soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol[4][5][6][7]. This is due to the large aromatic naphthalene core and the anilide side chain. It is standard practice to first dissolve these compounds in a water-miscible organic solvent to create a concentrated stock solution before diluting into an aqueous buffer[4]. This approach is essential for preventing precipitation and ensuring a homogenous final solution.

-

Aqueous Solutions: The phosphate group imparts a degree of water solubility, which is highly pH-dependent. At neutral or alkaline pH, the phosphate group is deprotonated, forming a salt that is more soluble in water. Conversely, under acidic conditions, the protonated phosphate group is less polar, reducing aqueous solubility. For instance, Naphthol AS-BI-phosphate has a solubility of approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2)[4][5].

Table 1: Solubility Data for Related Naphthol AS-Phosphate Compounds

| Compound | Solvent | Solubility | Reference |

|---|---|---|---|

| Naphthol AS-BI-Phosphate | DMSO | ~20 mg/mL | [4][5] |

| Naphthol AS-BI-Phosphate | DMF | ~20 mg/mL | [4][5] |

| Naphthol AS-BI-Phosphate | Ethanol | ~2 mg/mL | [4][5] |

| Naphthol AS-BI-Phosphate | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [4][5] |

| Naphthol AS Phosphate | Ethanol | 50 mg/mL | [6][7] |

| Naphthol AS-MX Phosphate | Water | 100 mg/mL | [8] |

| Naphthol AS-BI Phosphate Disodium Salt | Water | 50 mg/mL | |

Note: This data is for analogous compounds and should be used as a guideline. Empirical determination for Naphthol AS-BS Phosphate is strongly recommended.

Experimental Protocol: Determination of Equilibrium Solubility

This protocol provides a reliable method for determining the equilibrium solubility of Naphthol AS-BS Phosphate, adapted from standard methodologies for sparingly soluble compounds[9].

Objective: To determine the saturation concentration of Naphthol AS-BS Phosphate in a given solvent system at a specified temperature.

Materials:

-

Naphthol AS-BS Phosphate

-

Selected solvents (e.g., deionized water, PBS pH 7.4, 0.1 M acetate buffer pH 5.0, DMSO)

-

Analytical balance, vortex mixer, orbital shaker with temperature control

-

Syringe filters (0.22 µm, chemically compatible)

-

Validated quantitative analytical method (e.g., HPLC-UV, UV-Vis Spectrophotometry)

Procedure:

-

Preparation: Add an excess amount of Naphthol AS-BS Phosphate solid to a known volume of the test solvent in a sealed, inert vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification: Dilute the filtered sample into a suitable mobile phase or solvent and quantify the concentration of Naphthol AS-BS Phosphate using a validated analytical method.

-

Confirmation of Equilibrium: Repeat the process at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change significantly between successive time points[9].

Caption: Primary degradation pathway via hydrolysis.

Table 2: Recommended Storage and Stability Testing Conditions (Based on ICH Guidelines)

| Study | Storage Condition | Minimum Duration | Testing Frequency | Reference |

|---|---|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months | [10][11][12] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months | [10][11][12] |

| Solid Storage | -20°C | ≥ 2-4 years (projected) | Annually | [4][6]|

Experimental Protocol: Forced Degradation and Stability Study

A comprehensive stability study involves both forced degradation (stress testing) and long-term evaluation under controlled conditions, guided by principles from the International Council for Harmonisation (ICH).[12]

Objective: To identify potential degradation products, establish the intrinsic stability of the molecule, and define appropriate storage conditions.

Part A: Forced Degradation (Stress Testing) [12][13]1. Acid/Base Hydrolysis: Incubate solutions of Naphthol AS-BS Phosphate in dilute HCl (e.g., 0.1 M) and dilute NaOH (e.g., 0.1 M) at a controlled temperature (e.g., 60°C). 2. Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. 3. Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C). 4. Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). 5. Analysis: Analyze samples from each stress condition at appropriate time points using a stability-indicating analytical method (e.g., an HPLC method capable of separating the parent compound from all degradation products).[13] The goal is to achieve 5-20% degradation to ensure degradation pathways are observed.

Part B: Long-Term and Accelerated Stability Study [10][12]1. Sample Preparation: Package the solid Naphthol AS-BS Phosphate in containers that simulate the intended long-term storage packaging. 2. Storage: Place the samples in calibrated stability chambers set to the conditions outlined in Table 2. 3. Testing: At each time point specified in Table 2, remove samples and test for relevant attributes. 4. Attributes to Test:

- Appearance: Visual inspection for changes in color or physical state.

- Assay: Quantification of the parent compound (Naphthol AS-BS Phosphate).

- Degradation Products: Detection and quantification of any impurities or degradants.

- Water Content: (e.g., by Karl Fischer titration) if the compound is found to be hygroscopic.

Conclusion

While direct, published quantitative data for Naphthol AS-BS Phosphate is limited, a robust understanding of its solubility and stability can be constructed by leveraging data from its chemical analogs and applying fundamental scientific principles. This guide establishes that Naphthol AS-BS Phosphate is likely soluble in polar organic solvents like DMSO and DMF, with a pH-dependent, limited solubility in aqueous buffers. Its stability is maximized by storage at low temperatures (-20°C), protected from light and moisture. The primary degradation pathway is the hydrolysis of the phosphate ester bond.

For researchers, the provided protocols for determining equilibrium solubility and conducting stability studies offer a clear path to generating the specific data required for their systems. Adhering to these empirical, self-validating methodologies will ensure the integrity of the substrate, leading to more reliable, reproducible, and accurate results in phosphatase-based research and diagnostics.

References

-

KMKACO. Phosphate Solubility: A Crucial Aspect of Nutrient Availability. Available at: [Link]

-

European Medicines Agency. (2023). Guideline on Stability testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. Available at: [Link]

-

Committee for Proprietary Medicinal Products (CPMP). (2003). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. CPMP/QWP/122/02, rev 1 corr. Available at: [Link]

-

Tang, R., et al. (2004). Calcium Phosphate Solubility: The Need for Re-Evaluation. Crystal Growth & Design. Available at: [Link]

-

Ministry of Health, Sri Lanka. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

-

Fischer, W., & Müller, E. (1971). [Determination of the activity of alkaline phosphatase using naphthol-AS BS-phosphate as substrate]. Acta Histochemica, 40(1), 1–7. Available at: [Link]

-

Burstone, M. S. (1959). Histochemical Demonstration of Acid Phosphatases With Naphthol AS-Phosphates. JNCI: Journal of the National Cancer Institute. Available at: [Link]

-

CAPSLink. (2021). Navigating Through the Calcium and Phosphate Solubility Curves of Parenteral Nutrition. Available at: [Link]

-

Conduct Science. (2019). Quantitative Phosphate Protocol. Available at: [Link]

-

CUTM Courseware. Naphthol. Available at: [Link]

Sources

- 1. [Determination of the activity of alkaline phosphatase using naphthol-AS BS-phosphate as substrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. adipogen.com [adipogen.com]

- 7. Naphthol AS phosphate - CAS-Number 13989-98-5 - Order from Chemodex [chemodex.com]

- 8. Naphthol AS-MX phosphate powder, = 99 HPLC 1596-56-1 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. usp.org [usp.org]

A Technical Guide to NAPHTHOL AS-BS PHOSPHATE: Principles, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-BS Phosphate is a specialized chemical compound primarily utilized in enzyme histochemistry and cytochemistry as a substrate for the detection of phosphatase activity. Its unique chemical structure allows for the precise localization of enzymes such as acid and alkaline phosphatases within tissue sections and cell preparations. This guide provides an in-depth exploration of Naphthol AS-BS Phosphate, from its fundamental chemical properties to its practical applications in research and diagnostics.

Core Chemical Identifiers

| Property | Value | Source |

| CAS Number | 10019-03-1 | [1][2][3] |

| Molecular Weight | 388.27 g/mol | [1][2][3] |

| Molecular Formula | C₁₇H₁₃N₂O₇P | [1][3] |

| Synonyms | N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide, 3-((3-nitrophenyl)carbamoyl)naphthalen-2-yl dihydrogen phosphate | [3] |

Physicochemical and Handling Properties

| Property | Value/Information | Source |

| Appearance | White to off-white powder | [4] |

| Solubility | Naphthols are generally insoluble in water but soluble in alkaline solutions. For practical use, Naphthol AS phosphates are often first dissolved in an organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) before being added to an aqueous buffer. | [1][5] |

| Storage | Store at 2-8°C | [2][3] |

| Safety | May cause skin, eye, and respiratory irritation. It is advised to handle with care, using appropriate personal protective equipment. | [6][7] |

The Azo-Coupling Reaction: Mechanism of Action

The utility of Naphthol AS-BS Phosphate in enzyme detection is based on the azo-coupling reaction. This is a two-step process that results in the formation of a colored precipitate at the site of enzyme activity.

-

Enzymatic Hydrolysis : In the presence of a phosphatase enzyme (either acid or alkaline, depending on the pH of the buffer), the phosphate group is cleaved from the Naphthol AS-BS Phosphate substrate. This enzymatic reaction releases an insoluble naphthol derivative.

-

Azo Coupling : This newly formed naphthol derivative then immediately couples with a diazonium salt (such as Fast Red TR or Fast Blue RR) that is present in the incubation solution. This reaction, an electrophilic aromatic substitution, forms a highly colored, insoluble azo dye.[8]

The resulting colored precipitate is deposited directly at the site of the enzyme, allowing for precise microscopic visualization of its location within the tissue or cell. The intensity of the color can also provide a semi-quantitative measure of enzyme activity.

Caption: Mechanism of the azo-coupling reaction for phosphatase detection.

Applications in Research and Diagnostics

Naphthol AS-BS Phosphate is a valuable tool in various research fields, including cell biology, pathology, and developmental biology. Its primary application is in the histochemical localization of acid and alkaline phosphatases.

-

Acid Phosphatase Staining : This is often used to identify lysosomes and macrophages. In pathology, it can be indicative of necrotic and regenerative processes.[9]

-